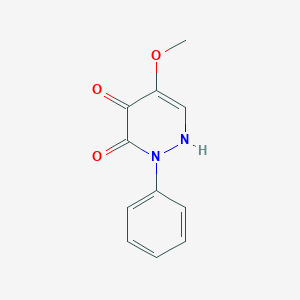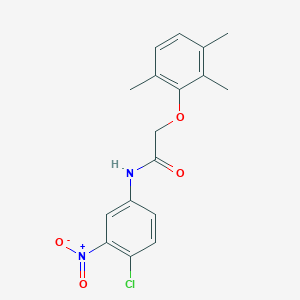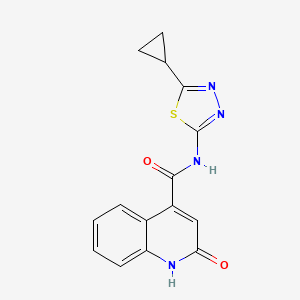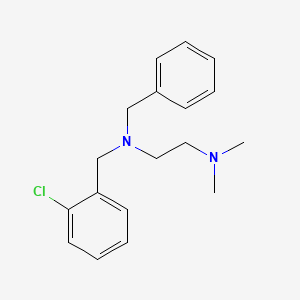
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone, also known as HPPH, is a potent photosensitizer that has been extensively studied for its potential in photodynamic therapy (PDT) for cancer treatment. HPPH has a unique structure that allows it to selectively accumulate in cancer cells, making it an attractive candidate for use in PDT.
作用機序
The mechanism of action of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone in PDT involves the production of reactive oxygen species (ROS) upon exposure to light of a specific wavelength. The ROS can cause damage to cellular components, including DNA and proteins, leading to cell death. 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to accumulate in cancer cells at higher levels than in normal cells, making it a selective photosensitizer for use in PDT.
Biochemical and Physiological Effects:
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune system to enhance anti-tumor responses.
実験室実験の利点と制限
One of the main advantages of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone as a photosensitizer for use in PDT is its ability to selectively accumulate in cancer cells, making it an effective treatment option with minimal side effects. However, one of the limitations of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone is its limited solubility in water, which can make it difficult to formulate for clinical use.
将来の方向性
There are several potential future directions for research on 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone and its use in PDT. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of treatment protocols to improve the efficacy of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone-based PDT. Additionally, there is ongoing research into the use of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
合成法
The synthesis of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone involves a multi-step process that begins with the reaction of 2-aminopyridine with ethyl acetoacetate to form a pyridazinone intermediate. This intermediate is then reacted with phenylhydrazine to form the final product, 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone. The synthesis of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone, that is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to be effective in preclinical studies against a variety of cancer types, including breast, lung, and prostate cancer.
特性
IUPAC Name |
5-methoxy-2-phenyl-1H-pyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-7-12-13(11(15)10(9)14)8-5-3-2-4-6-8/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWNPPGPLFDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194200 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-hydroxy-5-methoxy-2-phenylpyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-3,4,4-trimethyl-1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5652292.png)

![N-phenyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5652311.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5652315.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5652322.png)
![rel-(1S,6R)-3-[2-(difluoromethoxy)benzyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652330.png)
![3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5652338.png)
![3-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5652345.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5652355.png)

![N-[(2-ethoxy-3-pyridinyl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652366.png)


